molecular formula C7H5FN2O2S B2945251 1H-indazole-5-sulfonyl fluoride CAS No. 1354952-88-7

1H-indazole-5-sulfonyl fluoride

Cat. No. B2945251
CAS RN: 1354952-88-7
M. Wt: 200.19
InChI Key: OPAACIDWPPLTNQ-UHFFFAOYSA-N
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Description

1H-indazole-5-sulfonyl fluoride is a chemical compound with the molecular weight of 200.19 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1H-indazoles has been explored in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 1H-indazole-5-sulfonyl fluoride is 1S/C7H5FN2O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H, (H,9,10) .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Physical And Chemical Properties Analysis

1H-indazole-5-sulfonyl fluoride is a powder at room temperature .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Fluorinated Compounds in the Environment : Research has shown that fluorinated compounds, such as perfluorooctane sulfonyl fluoride (POSF), have significant environmental persistence. Studies indicate that exposure to POSF-based materials was a substantial source of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) exposure before their phase-out around 2000. This persistence raises concerns about the indirect exposure of humans to these compounds through the environment and highlights the need for understanding the biotransformation and degradation processes of fluorinated compounds (D’eon & Mabury, 2011).

  • Microbial Degradation : Investigations into the environmental biodegradability of polyfluoroalkyl chemicals have highlighted the role of microbial action in breaking down these compounds. Understanding the microbial degradation pathways is crucial for assessing the fate of fluorinated compounds, including those related to 1H-indazole-5-sulfonyl fluoride, in natural and engineered environmental systems (Liu & Avendaño, 2013).

Pharmaceutical Research Applications

  • Indazole Derivatives in Drug Development : Indazole derivatives, including those modified with sulfonyl fluoride groups, are explored for their pharmacological importance. These derivatives have shown potential in various therapeutic applications due to their diverse biological activities. The development of novel indazole-based therapeutic agents continues to be an area of active research, highlighting the relevance of modifications like sulfonyl fluoride for enhancing drug efficacy and selectivity (Denya, Malan, & Joubert, 2018).

Materials Science

  • Fluoropolymers : The unique properties of fluoropolymers, including their chemical stability and low reactivity, make them valuable in various industrial applications. Research into the safe use and environmental impact of fluoropolymers is critical for assessing the risks associated with their widespread use and for developing safer, more sustainable alternatives (Henry et al., 2018).

Mechanism of Action

A previous mechanism for the cyclization step in the synthesis of 1H-indazole has been proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .

Safety and Hazards

The safety information for 1H-indazole-5-sulfonyl fluoride includes hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1H-indazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAACIDWPPLTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-sulfonyl fluoride

CAS RN

1354952-88-7
Record name 1H-indazole-5-sulfonyl fluoride
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